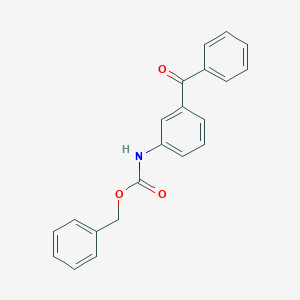![molecular formula C17H13N5OS B263207 (2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether](/img/structure/B263207.png)
(2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether is a complex organic compound that features a thiazole ring, a phenyl group, and a tetrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both thiazole and tetrazole rings in its structure imparts unique chemical and biological properties.
準備方法
The synthesis of (2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Tetrazole Ring: The tetrazole ring is formed by the cyclization of an azide with a nitrile group under acidic or basic conditions.
Final Coupling: The final step involves coupling the thiazole and tetrazole intermediates through a suitable linker, such as a methoxy group, under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
化学反応の分析
(2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings, respectively. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Cyclization: The tetrazole ring can participate in cyclization reactions to form fused heterocycles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole and tetrazole rings.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: The compound is utilized in the synthesis of dyes, pigments, and catalysts.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of (2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.
類似化合物との比較
(2-phenyl-1,3-thiazol-4-yl)methyl [3-(1H-1,2,3,4-tetraazol-1-yl)phenyl] ether can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Tetrazole Derivatives: Compounds like losartan and valsartan contain the tetrazole ring and are used as antihypertensive agents.
Phenyl-Substituted Heterocycles: Compounds like phenylthiazoles and phenyltriazoles exhibit diverse biological activities, including anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of chemical reactivity and biological activity.
特性
分子式 |
C17H13N5OS |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
2-phenyl-4-[[3-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole |
InChI |
InChI=1S/C17H13N5OS/c1-2-5-13(6-3-1)17-19-14(11-24-17)10-23-16-8-4-7-15(9-16)22-12-18-20-21-22/h1-9,11-12H,10H2 |
InChIキー |
PFGSMZHHBDYEAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)COC3=CC=CC(=C3)N4C=NN=N4 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)COC3=CC=CC(=C3)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)
![N-CYCLOPROPYL-2-[4-(DIMETHYLAMINO)BENZAMIDO]BENZAMIDE](/img/structure/B263130.png)

![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]PHENYL}-5-METHYLFURAN-3-CARBOXAMIDE](/img/structure/B263135.png)
![3-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]BENZONITRILE](/img/structure/B263136.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)

![METHYL 2-[({[(4-CHLORO-1-HYDROXYNAPHTHALEN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE](/img/structure/B263143.png)

![Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B263146.png)
![METHYL 2-[({[(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]BENZOATE](/img/structure/B263147.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B263151.png)
